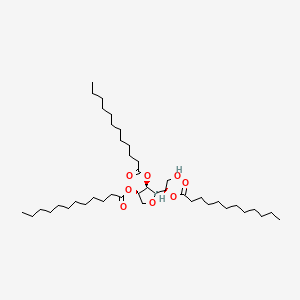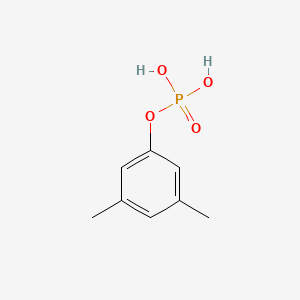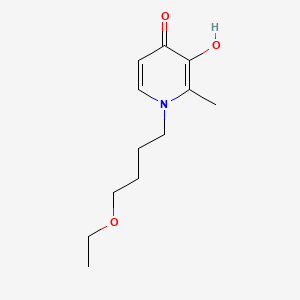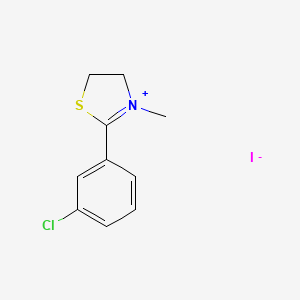
Tris(2-hydroxyethyl)sulphonium stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxyethyl)sulphonium stearate: is a chemical compound with the molecular formula C24H50O5S and a molecular weight of 450.7158 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxyethyl)sulphonium stearate typically involves the reaction of stearic acid with tris(2-hydroxyethyl)sulphonium chloride under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-hydroxyethyl)sulphonium stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulphonium group to a sulfide.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of esters and ethers.
Applications De Recherche Scientifique
Chemistry: Tris(2-hydroxyethyl)sulphonium stearate is used as a reagent in organic synthesis, particularly in the preparation of esters and ethers. It also serves as a catalyst in certain chemical reactions .
Biology: In biological research, the compound is utilized for its potential antimicrobial properties. It is studied for its effects on various microorganisms and its potential use in developing new antimicrobial agents .
Medicine: The compound has shown promise in medical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with specific molecular targets, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound is used as an additive in lubricants and surfactants. Its ability to modify the properties of these materials makes it valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of Tris(2-hydroxyethyl)sulphonium stearate involves its interaction with specific molecular targets. The compound’s sulphonium group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the hydroxyl groups in the compound can participate in hydrogen bonding, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
- Tris(2-hydroxyethyl)ammonium stearate
- Tris(2-hydroxyethyl)phosphonium stearate
- Tris(2-hydroxyethyl)sulfonium acetate
Uniqueness: Tris(2-hydroxyethyl)sulphonium stearate is unique due to its specific combination of a sulphonium group and stearate moiety. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For example, the sulphonium group provides unique reactivity compared to ammonium or phosphonium analogs .
Propriétés
Numéro CAS |
29398-82-1 |
|---|---|
Formule moléculaire |
C24H50O5S |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
octadecanoate;tris(2-hydroxyethyl)sulfanium |
InChI |
InChI=1S/C18H36O2.C6H15O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-4-10(5-2-8)6-3-9/h2-17H2,1H3,(H,19,20);7-9H,1-6H2/q;+1/p-1 |
Clé InChI |
RLAAQIIKPXWKPU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].C(C[S+](CCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)




